2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid
Overview
Description
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid is a fine chemical used primarily in research and as a reagent. It serves as a building block for more complex compounds and acts as a versatile scaffold in organic synthesis . The compound has a molecular formula of C9H6BrNO5 and a molecular weight of 288.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid typically involves the bromination of benzo[d][1,3]dioxole followed by carboxamidation and subsequent acetic acid derivatization . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid is used in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a scaffold for binding to various biological molecules, influencing their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole: Shares a similar core structure but lacks the carboxamido and acetic acid functionalities.
Other Aromatic Heterocycles: Compounds with similar aromatic ring structures but different substituents.
Uniqueness
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid is unique due to its combination of bromine, carboxamido, and acetic acid groups, which provide distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-[(4-bromo-1,3-benzodioxole-5-carbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO5/c11-8-5(10(15)12-3-7(13)14)1-2-6-9(8)17-4-16-6/h1-2H,3-4H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDLASSSLGPITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C(=O)NCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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